cudraflavone B

Übersicht

Beschreibung

Cudraflavone B is a prenylated flavone isolated from the plant Cudrania tricuspidata. This compound has garnered significant attention due to its diverse biological activities, including anti-proliferative, monoamine oxidase inhibitory, apoptotic, and hepatoprotective effects . It has shown potential in neuroprotection, particularly against glutamate-induced neurotoxicity .

Vorbereitungsmethoden

Cudraflavone B is primarily isolated from natural sources, specifically the root bark of Cudrania tricuspidata. The extraction process typically involves the use of organic solvents such as ethanol or chloroform to obtain the crude extract, followed by chromatographic techniques to purify the compound

Analyse Chemischer Reaktionen

Cudraflavone B undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cudraflavone B has been extensively studied for its potential therapeutic applications:

Anti-cancer: This compound induces apoptosis in various cancer cell lines, including human gastric carcinoma and melanoma cells.

Anti-inflammatory: It exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators.

Hepatoprotection: The compound has shown hepatoprotective effects, potentially useful in treating liver diseases.

Wirkmechanismus

The neuroprotective effects of cudraflavone B are primarily mediated through the activation of the nuclear factor-E2-related factor 2 (Nrf2) pathway, leading to the upregulation of heme oxygenase-1 (HO-1) expression . This pathway plays a crucial role in reducing oxidative stress and protecting neuronal cells. Additionally, this compound activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, further contributing to its protective effects .

Vergleich Mit ähnlichen Verbindungen

Cudraflavone B is part of a broader class of prenylated flavonoids, which include compounds like cudraflavanone B, artocarpesin, and norartocapetin . These compounds share similar structural features, such as the presence of prenyl groups, which contribute to their biological activities. this compound is unique in its specific combination of neuroprotective, anti-cancer, and anti-inflammatory properties, making it a particularly promising candidate for therapeutic applications.

Biologische Aktivität

Cudraflavone B is a prenylated flavonoid primarily isolated from the roots of Cudrania tricuspidata, a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, including neuroprotection, anti-inflammatory effects, and anticancer properties. This article reviews the significant findings regarding the biological activity of this compound, supported by relevant data tables and research studies.

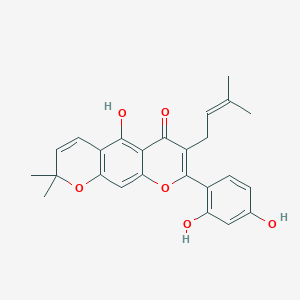

Chemical Structure and Properties

This compound is characterized by its prenylated flavonoid structure, which is believed to contribute to its biological activities. The molecular formula is C₁₅H₁₄O₄, and it exhibits a unique arrangement of hydroxyl groups that enhance its reactivity and interaction with biological targets.

Neuroprotective Effects

One of the most notable activities of this compound is its neuroprotective effect against glutamate-induced neurotoxicity. In a study involving mouse hippocampal HT22 cells, this compound demonstrated the following:

- Cell Viability : At non-cytotoxic concentrations (20 and 40 μM), this compound increased cell viability in a dose-dependent manner, with an effective concentration (EC50) of 23.1 ± 3.7 μM.

- Reactive Oxygen Species (ROS) Inhibition : The compound significantly reduced ROS production induced by glutamate, showing an EC50 value of 19.4 ± 4.1 μM.

- Mechanism of Action : this compound induced the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

Anti-inflammatory Properties

This compound has been shown to exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators:

- TNFα Inhibition : It significantly reduces tumor necrosis factor α (TNFα) gene expression and secretion in THP-1 human monocyte-derived macrophages by blocking the translocation of nuclear factor κB (NF-κB) .

- COX Inhibition : this compound acts as an inhibitor of cyclooxygenase-2 (COX-2) with greater selectivity than indomethacin, thereby reducing inflammation .

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly in inhibiting cell proliferation:

- Inhibition of Smooth Muscle Cells : In cultured rat aortic smooth muscle cells (RASMCs), this compound inhibited cell proliferation and DNA synthesis in a concentration-dependent manner, achieving up to 99.1% inhibition at 4 μM .

- Cell Cycle Arrest : The compound induces cell cycle arrest by upregulating p21 and p27 while downregulating cyclins and CDKs, leading to reduced phosphorylation of retinoblastoma protein (pRb) at the G1-S phase .

Summary of Biological Activities

| Activity Type | Effect | Mechanism/Notes |

|---|---|---|

| Neuroprotection | Increased cell viability | Induction of HO-1 via Nrf2 pathway; ROS inhibition |

| Anti-inflammatory | Inhibition of TNFα and COX-2 | Blocks NF-κB translocation; selective COX-2 inhibition |

| Anticancer | Inhibition of cell proliferation | Induces cell cycle arrest; upregulates p21/p27; downregulates cyclins/CDKs |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection Study : A study demonstrated that treatment with this compound significantly mitigated glutamate-induced cytotoxicity in HT22 cells, showcasing its potential for neurodegenerative diseases .

- Inflammation Model : this compound was tested in THP-1 macrophages where it effectively reduced inflammatory markers, supporting its use as a natural anti-inflammatory agent .

- Cancer Research : In vitro studies on RASMCs showed that this compound could prevent proliferation induced by growth factors, indicating its potential role in cancer therapy .

Eigenschaften

IUPAC Name |

8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-17-23(29)21-20(30-24(17)15-8-6-14(26)11-18(15)27)12-19-16(22(21)28)9-10-25(3,4)31-19/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWCDUHPYMOFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=CC3=C(C=CC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.